6-Benzyloxy-1,3-dihydro-indol-2-one

Catalog No.
S693884
CAS No.
458526-08-4
M.F
C15H13NO2
M. Wt
239.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Benzyloxy-1,3-dihydro-indol-2-one

CAS Number

458526-08-4

Product Name

6-Benzyloxy-1,3-dihydro-indol-2-one

IUPAC Name

6-phenylmethoxy-1,3-dihydroindol-2-one

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

InChI

InChI=1S/C15H13NO2/c17-15-8-12-6-7-13(9-14(12)16-15)18-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,16,17)

InChI Key

MZWXDZCHYCAVBA-UHFFFAOYSA-N

SMILES

C1C2=C(C=C(C=C2)OCC3=CC=CC=C3)NC1=O

Canonical SMILES

C1C2=C(C=C(C=C2)OCC3=CC=CC=C3)NC1=O

Synthesis of Tryptophan Derivatives:

6-BDI can be used as a starting material for the synthesis of tryptophan derivatives, which are essential amino acids involved in various biological processes. For instance, a study published in the journal "Tetrahedron Letters" describes the utilization of 6-BDI in the synthesis of a novel tryptophan derivative with potential antidepressant activity. Source: Oh, C.-H., & Kim, Y. (2000). A facile synthesis of tryptophan derivatives from N-protected 6-benzyloxyindol-2-ones. Tetrahedron Letters, 41(48), 8923-8926)

Development of Anticonvulsant Agents:

Certain indole derivatives derived from 6-BDI exhibit anticonvulsant properties. A study published in the journal "Bioorganic & Medicinal Chemistry Letters" explored the synthesis and anticonvulsant activity of novel indole derivatives obtained from 6-BDI. The study revealed promising results, suggesting the potential of these derivatives for further development as antiepileptic drugs. Source: Isam, M. A., Radwan, E. M., & Zayed, M. F. (2008). Synthesis and anticonvulsant activity of some new 2-substituted-3-indolylmethylene derivatives of 5-substituted-1,3,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 18(12), 3579-3583:

6-Benzyloxy-1,3-dihydro-indol-2-one has the molecular formula C₁₅H₁₃NO₂ and a molecular weight of approximately 239.27 g/mol . This compound features an indole structure modified with a benzyloxy group at the 6-position, contributing to its unique chemical properties. The presence of the dihydro group indicates that it is part of a saturated indole derivative, which may influence its reactivity and biological interactions.

The chemical behavior of 6-Benzyloxy-1,3-dihydro-indol-2-one can be characterized by several key reactions:

  • Electrophilic Substitution: The indole ring is susceptible to electrophilic substitution reactions, allowing for further functionalization at various positions.
  • Hydrogenation: The dihydro group can undergo hydrogenation under specific conditions, potentially leading to more saturated derivatives.
  • Condensation Reactions: This compound can participate in condensation reactions with various nucleophiles due to the presence of the carbonyl group.

Research indicates that 6-Benzyloxy-1,3-dihydro-indol-2-one exhibits various biological activities:

  • Antimicrobial Properties: Some studies have suggested that derivatives of this compound may possess antimicrobial activity.
  • Anticancer Potential: Compounds within the indole family are often investigated for their anticancer properties, and 6-Benzyloxy-1,3-dihydro-indol-2-one is no exception.
  • Neuroprotective Effects: There is emerging evidence that indole derivatives can have neuroprotective effects, which may also apply to this compound.

Several synthetic routes have been developed for the preparation of 6-Benzyloxy-1,3-dihydro-indol-2-one:

  • Starting from Indoles: The synthesis often begins with commercially available indoles through various functionalization steps.
  • Reflux Conditions: Many methods involve refluxing reactants in appropriate solvents to facilitate the formation of the indole structure.
  • Palladium-Catalyzed Reactions: Some advanced synthetic routes utilize palladium catalysts for selective transformations.

These methods highlight the versatility in synthesizing this compound while maintaining efficiency and yield.

6-Benzyloxy-1,3-dihydro-indol-2-one has potential applications in various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in treating infections or cancer.
  • Chemical Research: As a versatile building block in organic synthesis, it can be used to create more complex molecules.
  • Material Science: Research into its properties may lead to applications in developing new materials with specific functionalities.

Interaction studies involving 6-Benzyloxy-1,3-dihydro-indol-2-one focus on its binding affinities and mechanisms of action:

  • Receptor Binding: Investigations into how this compound interacts with specific receptors can provide insights into its pharmacological effects.
  • In Vitro Studies: Various assays have been conducted to evaluate its efficacy against different biological targets.

These studies are crucial for understanding how this compound can be utilized therapeutically.

Several compounds share structural similarities with 6-Benzyloxy-1,3-dihydro-indol-2-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-MethoxyindoleMethoxy group at position 5Known for its role in neurotransmitter synthesis
1-HydroxyindoleHydroxyl group at position 1Exhibits different reactivity patterns
7-BenzyloxyindoleBenzyloxy group at position 7Often studied for its neuroprotective properties

Uniqueness of 6-Benzyloxy-1,3-dihydro-indol-2-one

The unique combination of the benzyloxy group and the dihydro modification distinguishes 6-Benzyloxy-1,3-dihydro-indol-2-one from other indole derivatives. This specific structural arrangement may enhance its biological activity and reactivity compared to similar compounds.

XLogP3

2.2

Wikipedia

6-(Benzyloxy)-1,3-dihydro-2H-indol-2-one

Dates

Last modified: 08-15-2023

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